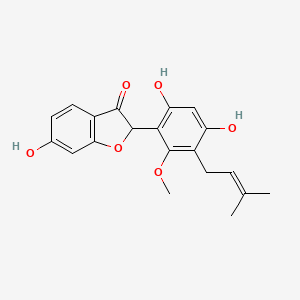
Licofuranone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Licofuranone belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices and tea. This makes this compound a potential biomarker for the consumption of these food products.
科学的研究の応用
Pharmaceutical Applications
Antimicrobial Activity
Licofuranone has demonstrated notable antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. Studies indicate that this compound exhibits moderate to potent antibacterial effects, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism involves inducing apoptosis and inhibiting tumor growth without significant toxicity to normal cells .
Neuroprotective Effects
this compound's neuroprotective properties have been investigated in the context of neurodegenerative diseases. It has shown promise in ameliorating symptoms associated with Parkinson’s disease and other disorders by modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Applications
Pesticidal Activity
this compound has been explored for its potential use as a natural pesticide. Its efficacy against various plant pathogens suggests that it could serve as an environmentally friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .
Growth Promotion in Plants
Research indicates that this compound may enhance plant growth by improving stress tolerance and promoting root development. This property can be beneficial in agricultural settings, particularly under adverse environmental conditions .
Data Tables
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on this compound's antibacterial activity demonstrated its effectiveness against MRSA strains. The compound was tested using agar diffusion methods, showing significant inhibition zones compared to control groups. This study suggests this compound's potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Mechanism
In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for cancer treatment .
Case Study 3: Agricultural Application
Field trials assessing this compound as a natural pesticide showed reduced incidence of fungal infections in crops treated with the compound compared to untreated controls. These findings support its application in organic farming practices .
特性
CAS番号 |
161099-38-3 |
|---|---|
分子式 |
C20H20O6 |
分子量 |
356.4 g/mol |
IUPAC名 |
2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)4-6-12-14(22)9-15(23)17(19(12)25-3)20-18(24)13-7-5-11(21)8-16(13)26-20/h4-5,7-9,20-23H,6H2,1-3H3 |
InChIキー |
WLDXQYSLYHUZTM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
正規SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |
melting_point |
162°C |
物理的記述 |
Solid |
同義語 |
licofuranone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















